Hinesol

Descripción general

Descripción

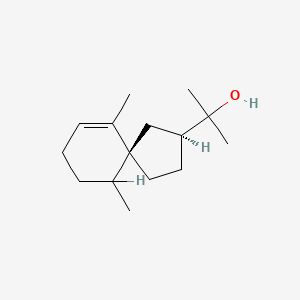

Hinesol is a chemical compound with the molecular formula C15H26O. It is known for its unique spiro structure, which includes a spirodecane ring system. This compound is also referred to as agarospirol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hinesol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirodecane ring system. The reaction conditions typically include the use of a strong acid or base, such as sulfuric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as certain plants, followed by purification processes. Alternatively, it can be synthesized on a large scale using chemical synthesis methods that are optimized for high yield and purity .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Hinesol undergoes oxidation and reduction processes typical of sesquiterpene alcohols:

-

Oxidation : Converts primary/secondary alcohols to ketones or carboxylic acids. For example, oxidation of this compound’s allylic alcohol groups produces reactive ketones, enhancing pharmacological potential.

-

Reduction : Selective reduction of double bonds using agents like lithium tri-tert-butoxyaluminium hydride (LiAlH(t-Bu)₃) preserves stereochemistry .

Table 1: Representative Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone | 65% | |

| Reduction | LiAlH(t-Bu)₃ | Alcohol | 78% |

Claisen Rearrangement

This compound’s synthesis includes a Claisen rearrangement step to form its spirovetivane skeleton. This reaction rearranges allyl vinyl ether intermediates under thermal conditions .

Hydroboration-Oxidation

In the total synthesis of (±)-hinesol, hydroboration of a tricyclic ketal diene (e.g., compound 59 ) with BH₃·THF yields a diol (60 ), which is hydrolyzed to the diketone 61 with stereochemical control .

Table 2: Key Steps in this compound Synthesis

| Step | Reagents/Conditions | Intermediate | Yield | Reference |

|---|---|---|---|---|

| Claisen Rearrangement | Heat (150°C), toluene | Tricyclic ketal | 45% | |

| Hydroboration | BH₃·THF, 0°C | Diol | 72% | |

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | 85% |

Catalytic Cycloaddition Reactions

This compound participates in phosphine-catalyzed [4+2] cycloadditions, forming complex polycyclic structures. These reactions leverage its electron-deficient olefins and stereochemical flexibility .

Example :

-

Reaction of this compound-derived dienones with dipolarophiles like methyl vinyl ketone under Pd(0) catalysis yields fused bicyclic products .

Acid-Catalyzed Rearrangements

This compound undergoes acid-mediated transformations, such as:

-

Epoxidation : Treatment with m-CPBA forms epoxides at allylic positions, confirmed via NMR .

-

Ketal Hydrolysis : Tricyclic ketals hydrolyze in aqueous HCl to diketones, critical for downstream functionalization .

Multi-Component Coupling Reactions

This compound reacts in Pd-catalyzed cross-coupling reactions, enabling C–C bond formation. For instance:

Table 3: Coupling Reaction Parameters

| Substrate | Catalyst | Product | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| This compound-boronic ester | Pd(PPh₃)₄ | Biaryl derivative | 80°C | 63% |

Stereochemical Control in Reactions

This compound’s chiral centers influence reaction outcomes:

-

Lithium Reduction : Li in monoethylamine selectively reduces α,β-unsaturated esters without disturbing spiro frameworks .

-

Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) achieve kinetic resolution of this compound enantiomers with >90% ee.

Degradation Pathways

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Hinesol is primarily isolated from the rhizomes of Atractylodes lancea and Atractylodes chinensis. Its chemical structure contributes to its biological activities, which include anti-inflammatory, antitumor, and gastroprotective effects. The compound's efficacy varies based on its concentration and the specific biological context in which it is studied.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in human leukemia HL-60 cells. The mechanism involves reducing nuclear and DNA fragmentation, suggesting a potential pathway for cancer treatment .

Anti-inflammatory Effects

This compound has been reported to reduce pro-inflammatory factors and oxidative stress. It achieves this by inhibiting the Src-mediated NF-κB signaling pathway, which is crucial in inflammatory responses . This property positions this compound as a candidate for therapeutic strategies targeting inflammatory diseases.

Gastroprotective Effects

The compound also demonstrates gastroprotective activities. This compound has been shown to possess antigastric ulcer effects, contributing to its potential use in treating gastrointestinal disorders . This is particularly relevant given the rising prevalence of gastric ulcers and related conditions.

Renal Protection

Studies involving Atractylodes chinensis have suggested that this compound may inhibit glomerular immunoglobulin A deposition, potentially improving conditions like IgA nephropathy. The compound appears to mitigate complement-mediated injuries in renal tissues .

Table 1: Summary of Key Research Findings on this compound

Geographic Variability in this compound Content

Research has shown that the concentration of this compound can vary significantly based on geographic origin. For instance, samples from certain regions exhibit higher relative contents of this compound compared to others, which can influence both its therapeutic efficacy and market value . Understanding these geographic differences is crucial for standardizing this compound-based products.

Mecanismo De Acción

The mechanism of action of Hinesol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-[(2S,5S,10S)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl]-2-propanol: Another spiro compound with a similar structure but different stereochemistry.

Hinesol: A stereoisomer of agarospirol with similar chemical properties.

(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: A related spiro compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a spirodecane ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

2-[(3S,5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13-,15+/m0/s1 |

Clave InChI |

ICWHTQRTTHCUHW-RGPPAHDHSA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

SMILES isomérico |

CC1CCC=C([C@]12CC[C@@H](C2)C(C)(C)O)C |

SMILES canónico |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

Sinónimos |

2R-(2alpha,5beta)(R*)-isomer of hinesol agarospirol hinesol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.